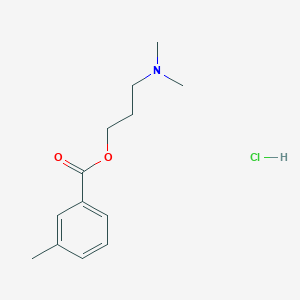![molecular formula C18H22N4S B4023016 5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4023016.png)
5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives typically involves cyclization reactions and condensation processes. For instance, a related triazole derivative was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions, followed by condensation with benzaldehyde to form Schiff bases (Singh & Kandel, 2013). These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). For example, the structure of newly synthesized triazole compounds was confirmed by NMR, showcasing signals characteristic of cyclohexane systems and the absence of signals for starting aminogroups, indicating successful condensation and cyclization processes (Saidov, Georgiyants, & Demchenko, 2014).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, including cycloadditions, which are crucial for extending their chemical diversity. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides demonstrates the regiocontrolled formation of triazole derivatives, highlighting their versatility in synthetic chemistry (Ferrini et al., 2015).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, are essential for their practical applications. These properties are determined through standard analytical methods and contribute to the understanding of their behavior in different environments. The melting temperature and solubility in organic solvents of newly synthesized compounds are determined to facilitate their use in further applications (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of triazole derivatives are influenced by their molecular structure. These properties are explored through various chemical reactions and studies on their biological activities. For example, the synthesis and evaluation of thiazolidinones and Mannich bases of triazole derivatives reveal their potential antimicrobial and antitubercular activities, showcasing the impact of chemical modifications on biological properties (Dave, Purohit, Akbari, & Joshi, 2007).
Propiedades
IUPAC Name |
3-cyclohexyl-4-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-14(12-15-8-4-2-5-9-15)13-19-22-17(20-21-18(22)23)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,21,23)/b14-12+,19-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJLDAJLALHJNM-OQCPVZIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=NN2C(=NNC2=S)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1954331 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,3-benzodioxol-5-yl(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4022935.png)

![4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4022942.png)
![1-(2-furylmethyl)-2-imino-8-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022946.png)





![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(3-pyridinyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4022982.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-furyl)-N-methylbenzamide](/img/structure/B4022997.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B4023007.png)

![4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4023023.png)